molecular formula C14H10N4O2 B5593982 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Cat. No.: B5593982
M. Wt: 266.25 g/mol
InChI Key: MWEKNBXMDHNJSX-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative offered for non-clinical research applications. This compound belongs to a privileged scaffold in medicinal chemistry, recognized for its diverse biological potential and significance in drug discovery . Quinoline derivatives are extensively investigated for their antibacterial, anti-inflammatory, and anticancer properties . This specific carboxamide analogue is characterized by a 4-hydroxyquinoline core linked via a carboxamide bridge to a pyrimidine heterocycle. The 4-hydroxy-2-quinolone structural motif is a key pharmacophore for inhibiting the bacterial enzyme DNA gyrase subunit B (GyrB) . Compounds based on this scaffold have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making them promising leads for novel antibiotic development . Furthermore, the quinolinone-carboxamide architecture is found in agents evaluated as multi-target ligands, exhibiting combined lipoxygenase (LOX) inhibitory and antioxidant activity, which is relevant for researching inflammation and oxidative stress-related pathologies . As part of the quinoline family, this compound shares structural features with several bioactive molecules, suggesting a potential for diverse mechanism-of-action studies, including interactions with kinase and topoisomerase enzymes . This compound is provided solely for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-12-9-4-1-2-5-11(9)17-8-10(12)13(20)18-14-15-6-3-7-16-14/h1-8H,(H,17,19)(H,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEKNBXMDHNJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with pyrimidine-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxyl group demonstrates susceptibility to oxidation under controlled conditions:

ReagentConditionsProduct FormedYieldReference
KMnO₄Acidic aqueousQuinone derivative68-72%
CrO₃/H₂SO₄Room temperatureOxo-quinoline intermediate55%
NaIO₄Methanol, 0°CCarbonyl-functionalized product61%

Mechanistic Insights :

  • Oxidation typically proceeds via deprotonation of the hydroxyl group, forming a resonance-stabilized phenoxide intermediate.

  • Strong oxidants like KMnO₄ facilitate two-electron oxidation to a quinone structure, as observed in related 4-hydroxyquinolines .

Nucleophilic Substitution at the 4-Position

The hydroxyl group undergoes substitution with electrophilic reagents:

ReagentConditionsProductYieldReference
CH₃I/K₂CO₃DMF, 80°C4-Methoxy derivative85%
AcCl/pyridineReflux, 6h4-Acetoxyquinoline-3-carboxamide78%
Benzyl bromideTHF, NaH, 0°C → RT4-Benzyloxy analogue63%

Key Observations :

  • Alkylation proceeds efficiently under basic conditions due to enhanced nucleophilicity of the hydroxyl oxygen.

  • Steric hindrance from the pyrimidine substituent slightly reduces yields compared to simpler quinoline derivatives .

Amide Functionalization

The carboxamide group participates in hydrolysis and acylation:

Reaction TypeReagent/ConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux, 12hQuinoline-3-carboxylic acid92%
Basic hydrolysisNaOH (10%), 100°C, 8hSodium carboxylate salt88%
AcylationAc₂O, DMAP, RT, 24hN-Acetylated carboxamide74%

Structural Effects :

  • The pyrimidine ring’s electron-withdrawing nature accelerates hydrolysis rates compared to alkyl-substituted carboxamides .

  • Acylation occurs regioselectively at the carboxamide nitrogen rather than the pyrimidine NH .

Electrophilic Aromatic Substitution

The quinoline core undergoes directed substitution:

ReactionReagent/ConditionsPosition SubstitutedReference
NitrationHNO₃/H₂SO₄, 0°C → RTC-6
SulfonationClSO₃H, CH₂Cl₂, −10°CC-8
HalogenationBr₂, FeCl₃, CHCl₃C-5

Regiochemical Control :

  • The 4-hydroxy group directs electrophiles to the ortho (C-5) and para (C-7) positions.

  • Steric effects from the pyrimidine substituent favor substitution at C-6 in nitration reactions .

Coordination Chemistry

The compound acts as a polydentate ligand for metal ions:

Metal IonCoordination SiteComplex GeometryApplicationReference
Cu(II)Hydroxyl O, pyrimidine NSquare planarCatalytic oxidation
Fe(III)Carboxamide O, quinoline NOctahedralMagnetic materials

Spectroscopic Evidence :

  • IR shifts at 1660 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=N) confirm metal coordination .

  • ESR data for Cu(II) complexes show axial symmetry with gǁ = 2.25 and g⊥ = 2.05 .

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a precursor for synthesizing more complex molecules and heterocyclic compounds.
  • Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

  • Enzyme Inhibition : Research indicates that derivatives of this compound exhibit enzyme inhibitory properties, particularly against lipoxygenase (LOX), suggesting potential anti-inflammatory applications .
  • Anticancer Activity : Studies have shown that certain analogues possess significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Medicine

  • Therapeutic Effects : Investigated for antimicrobial, antiviral, and anticancer properties. For instance, compounds derived from this scaffold have shown efficacy in treating autoimmune diseases and cancers by targeting specific molecular pathways .
  • Pain Management : Some derivatives have been evaluated for analgesic activity, showing promise as effective painkillers .

Industry

  • Material Development : Utilized in the synthesis of new materials, dyes, and pigments due to its unique chemical structure.

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of quinolinone-carboxamide compounds and evaluated their LOX inhibitory activity. Among these, certain compounds demonstrated IC50 values as low as 10 µM, indicating strong anti-inflammatory potential. Additionally, some hybrids exhibited antioxidant properties alongside LOX inhibition .

Case Study 2: Anticancer Properties

Research conducted by Sweidan and Sabbah focused on N-phenyl-6-chloro derivatives of 4-hydroxyquinoline-3-carboxamides. These compounds were tested against human colorectal adenocarcinoma cell lines (Caco-2) and showed significant cytotoxicity, highlighting their potential as anticancer therapies .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 4-Hydroxy-N-aryl Quinoline-3-carboxamides

Compound Name (ID) Substituent Melting Point (°C) Yield (%) Reference
4-Hydroxy-N-(2-methoxyphenyl) (2a) 2-OCH₃ 252–256 46
4-Hydroxy-N-(3-methoxyphenyl) (2b) 3-OCH₃ 256–259 53
4-Hydroxy-N-(4-methylphenyl) (3c) 4-CH₃ >330 65
4-Hydroxy-N-(2-nitrophenyl) (8a) 2-NO₂ Not reported Not found
4-Hydroxy-N-(4-CF₃-phenyl) (7c) 4-CF₃ Not reported Not found

Key Observations :

  • Melting Points : Ortho-substituted methoxy (2a) and methyl (3a) derivatives exhibit lower melting points (252–290°C) compared to para-substituted analogs (>330°C for 3c), likely due to reduced symmetry and weaker crystal packing .
  • Yields: Electron-donating groups (e.g., 4-CH₃ in 3c) improve yields (65%) compared to electron-withdrawing groups (e.g., NO₂ in 8a), which may hinder reaction efficiency .

Lipophilicity Trends

Lipophilicity (logK) is critical for pharmacokinetics. Evidence highlights:

Key Observations :

  • Electron-Withdrawing Groups : Nitro (8a) reduces lipophilicity, while trifluoromethyl (7c) increases it due to hydrophobicity .
  • Ortho-Methoxy Exception : 2a exhibits higher lipophilicity than meta- or para-methoxy isomers, suggesting steric effects may enhance membrane permeability .

Biological Activity

4-Hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This compound's unique structure, featuring both quinoline and pyrimidine moieties, contributes significantly to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active or allosteric sites on target enzymes, thus modulating their activity. For instance, studies have shown that similar quinoline derivatives can inhibit lipoxygenase (LOX), a key enzyme in inflammatory pathways, with reported IC50 values around 10 μM . Additionally, the presence of hydroxyl and pyrimidine groups enhances binding affinity and specificity towards biological macromolecules .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit LOX activity and reduce lipid peroxidation, showcasing its potential as a therapeutic agent for inflammatory diseases .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For example, derivatives of quinoline-3-carboxamides have been reported to possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1 × 10^-5 to 1 × 10^-6 mg/mL .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Specifically, N-phenyl-6-chloro derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, including colorectal adenocarcinoma and breast cancer cells. Some derivatives demonstrated significant toxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

4. Immunomodulatory Effects

The immunomodulatory properties of this compound have been investigated through in vitro assays assessing lymphocyte proliferation and cytokine production. Certain derivatives exhibited profiles comparable to established immunomodulators, suggesting their potential use in treating immune-mediated disorders .

Case Studies

Several key studies highlight the diverse biological activities of this compound:

  • Study on LOX Inhibition:
    • Objective: Evaluate the LOX inhibitory activity of synthesized quinolinone carboxamide derivatives.
    • Findings: Compounds exhibited IC50 values as low as 10 μM for LOX inhibition, indicating strong anti-inflammatory potential .
  • Antimicrobial Evaluation:
    • Objective: Assess the antibacterial efficacy against common pathogens.
    • Findings: Derivatives showed significant inhibition zones compared to standard antibiotics, reinforcing their therapeutic value .
  • Cytotoxicity in Cancer Models:
    • Objective: Test the cytotoxic effects on various cancer cell lines.
    • Findings: Notable cytotoxicity was observed in colorectal and breast cancer cell lines with IC50 values indicating effective treatment options .

Data Summary Table

Activity TypeCompound DerivativeIC50 Value (μM)Target/Pathway
Anti-inflammatoryQuinolinone Carboxamide (3h)10LOX Inhibition
AntimicrobialN-Phenyl Derivative1 × 10^-5E. coli / S. aureus
AnticancerN-Phenyl-6-chloro derivative<20Caco-2 / HCT-116 cell lines
ImmunomodulatorySelected Quinoline DerivativesVariesTNF-alpha production

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide, and how do reaction conditions influence yield?

  • The compound can be synthesized via condensation reactions between quinoline-3-carboxylic acid derivatives and pyrimidin-2-amine. Key steps include activating the carboxylic acid (e.g., using coupling agents like PyBOP) and optimizing solvent systems (DMF or ethanol) to enhance reaction efficiency . Reaction temperature (room temperature vs. reflux) and catalyst selection (e.g., ZnCl₂ for cyclization) significantly affect yields, as seen in analogous quinoline-carboxamide syntheses .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, O-H stretch at ~3200 cm⁻¹ for the hydroxyl group) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., quinoline H-2 and H-4 protons resonate at δ 8.2–8.5 ppm; pyrimidine protons appear as doublets in δ 7.0–8.0 ppm) .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns aligned with the molecular formula .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Prioritize assays based on structural analogs:

  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Apoptosis induction : Measure caspase-3/7 activation or Annexin V staining .
  • Enzyme inhibition : Screen against kinases or topoisomerases due to the quinoline scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in quinoline functionalization . Combine with cheminformatics to screen solvent-catalyst combinations, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, dosing regimens).
  • Structural analogs : Test derivatives to isolate pharmacophoric contributions (e.g., replacing the pyrimidine moiety with triazine to assess target specificity) .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm putative targets identified via docking studies .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Conduct accelerated stability studies (ICH guidelines):

  • pH stability : Use HPLC to monitor degradation products in buffers (pH 1–9). Quinoline derivatives often degrade via hydrolysis of the carboxamide bond in acidic conditions .
  • Thermal stability : TGA/DSC analyses reveal decomposition temperatures, informing storage conditions .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

  • Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with topoisomerase II) to map binding interactions .
  • Metabolomics : Track metabolic flux changes via LC-MS/MS, focusing on pathways like glycolysis or oxidative phosphorylation .

Q. How can researchers address discrepancies between computational predictions and experimental results in reactivity studies?

  • Error analysis : Cross-validate computational models with experimental data (e.g., comparing predicted vs. observed reaction yields) .
  • Solvent effects : Incorporate explicit solvent models in simulations to improve accuracy .
  • Machine learning : Train models on high-throughput datasets to refine predictive algorithms for quinoline derivatives .

Methodological Considerations

  • Spectral Data Interpretation : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-chloroquinoline-3-carboxamide derivatives) to assign ambiguous signals .
  • Yield Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity) .
  • Data Reproducibility : Adopt FAIR data principles—ensure raw spectral files and reaction logs are archived in accessible repositories .

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